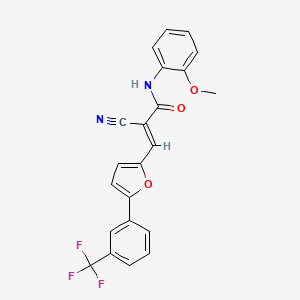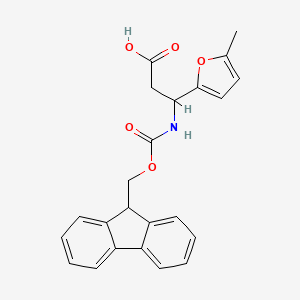
4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Ammonia or primary amines.
Conditions: Mild heating in the presence of a catalyst like palladium on carbon.
Addition of Methoxypropyl Group
Reagents: 3-Methoxypropyl bromide.
Conditions: Nucleophilic substitution reaction in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves multi-step organic reactions
-
Formation of Quinazolinone Core
Starting Material: Anthranilic acid or its derivatives.
Reagents: Phosgene or isocyanates.
Conditions: Reflux in an appropriate solvent such as toluene or xylene.
化学反応の分析
Types of Reactions
4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, often at elevated temperatures.
Products: Oxidized derivatives, potentially altering the imino or methoxypropyl groups.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions, typically in solvents like ethanol or ether.
Products: Reduced forms, possibly converting the imino group to an amine.
-
Substitution
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Room temperature or slightly elevated temperatures.
Products: Halogenated derivatives, which can be further functionalized.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine).
科学的研究の応用
4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one has been explored in various scientific research fields:
-
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Explored for its antimicrobial and antifungal properties.
-
Medicine
- Potential therapeutic applications in treating diseases such as cancer and infections.
- Studied for its pharmacokinetic properties and bioavailability.
-
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the methoxypropyl side chain may enhance its lipophilicity, facilitating membrane penetration.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
4-Imino-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-2-one: Similar structure but with a shorter side chain.
4-Imino-3-(3-ethoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific side chain, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
特性
IUPAC Name |
4-amino-3-(3-methoxypropyl)quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-8-4-7-15-11(13)9-5-2-3-6-10(9)14-12(15)16/h2-3,5-6H,4,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVWRQNMLYWRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,2R)-2-[(5-bromopyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2470448.png)


![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)

![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)


![6-Tert-butyl-2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2470460.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)
![7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/new.no-structure.jpg)

![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)
![4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2470471.png)
